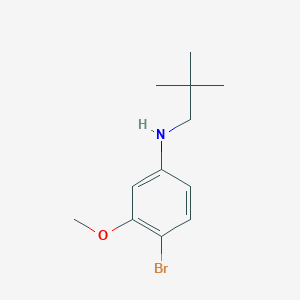

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline

Description

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline is a halogenated aniline derivative characterized by a bromine substituent at the para position of the aromatic ring, a methoxy group at the meta position, and a 2,2-dimethylpropyl (neopentyl) group attached to the amine nitrogen. Its structural features—particularly the electron-withdrawing bromine, electron-donating methoxy group, and bulky neopentyl substituent—contribute to its unique physicochemical properties, including solubility, stability, and reactivity in synthetic pathways.

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

4-bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline |

InChI |

InChI=1S/C12H18BrNO/c1-12(2,3)8-14-9-5-6-10(13)11(7-9)15-4/h5-7,14H,8H2,1-4H3 |

InChI Key |

UHWYWZUXRPIIBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Bromination and Methoxylation

Route 2: Nitro Reduction and Late-Stage Alkylation

- Methoxylation : Convert 4-bromo-3-fluoronitrobenzene to 4-bromo-3-methoxy nitrobenzene using sodium methoxide.

- Nitro Reduction : Reduce the nitro group with Na₂S at 70–100°C to form 4-bromo-3-methoxyaniline.

- Alkylation : Perform reductive amination with neopentyl aldehyde.

Experimental Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The 2,2-dimethylpropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Phosphorus-Containing Analogues

Compounds such as 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidoate () share the neopentyl (2,2-dimethylpropyl) group but incorporate phosphorus-based functional groups (e.g., phosphoramidocyanidate). These phosphorus-containing derivatives exhibit higher molecular weights (e.g., C₁₂H₂₅N₂O₂P, MW = 260.3 g/mol) and enhanced hydrolytic instability compared to the target compound due to the labile P–N and P–O bonds. In contrast, the bromine and methoxy groups in the target compound confer stability under acidic or oxidative conditions, making it more suitable for applications requiring prolonged shelf life.

Halogenated Aniline Derivatives

- 3-Bromo-N-methylaniline ():

- Formula: BrC₆H₄NHCH₃

- Molecular Weight: 186.05 g/mol

This compound lacks the methoxy and bulky neopentyl groups, resulting in lower steric hindrance and higher electrophilicity at the aromatic ring.

- 4-Bromo-N-(2-hydroxy-3-methoxybenzylidene)-2-methylaniline (): Formula: C₁₅H₁₄BrNO₂ Molecular Weight: 320.188 g/mol The addition of a hydroxy-methoxybenzylidene Schiff base moiety introduces hydrogen-bonding capacity and planar geometry, which are absent in the target compound.

Impact of Halogen Position and Type

The target compound’s para-bromine substituent contrasts with N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline (), which features iodine at the para position and bromine on a pyridine ring. Iodine’s larger atomic radius and polarizability enhance van der Waals interactions, whereas bromine provides moderate electron-withdrawing effects. The meta-methoxy group in the target compound further modulates electron density, directing reactivity toward electrophilic substitution at specific ring positions.

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₁₈BrNO | 280.19 (calculated) | Bromo, methoxy, neopentyl amine |

| 3-Bromo-N-methylaniline | C₇H₈BrN | 186.05 | Bromo, methylamine |

| 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidoate | C₁₂H₂₅N₂O₂P | 260.3 | Neopentyl, phosphoramidocyanidate |

| N-(2-((2-Bromopyridin-3-yl)oxy)-...-4-iodoaniline | C₁₄H₁₂BrF₄IN₂O | 504/506 | Bromopyridinyl, iodoaniline, tetrafluoropropyl |

Table 2: Key Physicochemical Properties

| Property | This compound | 3-Bromo-N-methylaniline | Phosphoramidocyanidate Analogue |

|---|---|---|---|

| Solubility | Low in polar solvents (neopentyl hindrance) | Moderate in ethanol | High in chlorinated solvents |

| Thermal Stability | Stable up to 200°C | Stable up to 150°C | Decomposes above 100°C |

| Reactivity | Electrophilic substitution at ortho to methoxy | Fast diazotization | Prone to hydrolysis |

Biological Activity

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline is an organic compound recognized for its potential biological activities. It features a bromine atom at the para position of a phenyl ring, a methoxy group at the meta position, and a bulky 2,2-dimethylpropyl substituent on the nitrogen atom. This compound belongs to a class of substituted anilines that have diverse applications in pharmaceuticals and materials science .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects. For instance, studies on related anilines have shown their ability to induce apoptosis in cancer cells by interfering with cell cycle progression and promoting pro-apoptotic pathways .

- Enzyme Interaction : The compound's structure suggests potential interactions with various biological targets such as enzymes and receptors. These interactions may modulate their activity, leading to therapeutic effects .

- Pharmacological Potential : The compound may serve as a scaffold for drug development targeting various diseases due to its unique structural features .

The mechanism of action for this compound likely involves:

- Binding Affinity : The bulky 2,2-dimethylpropyl group may enhance binding affinity to specific receptors or enzymes, influencing their biological activity.

- Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation .

Research Findings

Recent studies on structurally related compounds provide insights into the potential biological activities of this compound.

Table 1: Comparison of Antitumor Activities of Related Compounds

| Compound Name | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 |

Note: IMB-1406 is a structurally similar compound known for its potent antitumor activity against various cancer cell lines .

Case Studies

- Antitumor Efficacy : A study on IMB-1406 highlighted its ability to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic proteins like Bax and Bcl-2 . This suggests that similar mechanisms could be explored for this compound.

- Enzyme Interaction Studies : Investigations into the binding affinities of related compounds with farnesyltransferase receptors revealed significant interactions that could be indicative of the potential for similar binding in this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 2,2-dimethylpropyl (neopentyl) group can be introduced via Buchwald-Hartwig amination or Ullmann coupling using 4-bromo-3-methoxyaniline and 2,2-dimethylpropyl bromide. Optimization includes temperature control (80–120°C), use of palladium catalysts (e.g., Pd(OAc)₂), and ligands like Xantphos to enhance regioselectivity . Solvent choice (e.g., toluene or DMF) and reaction time (12–24 hrs) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare H and C spectra to reference data for analogous compounds (e.g., 4-bromo-3-methoxyaniline derivatives). Key signals include the methoxy group (~δ 3.8 ppm in H NMR) and neopentyl group protons (δ 0.9–1.2 ppm) .

- Mass Spectrometry : Confirm molecular weight (calculated: ~286.16 g/mol) using high-resolution MS. Fragmentation patterns should align with the bromine isotope signature .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times should match standards from PubChem or ECHA databases .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodology : Discrepancies often arise from solvent effects or conformational flexibility.

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to predict NMR shifts in the gas phase vs. solvent (e.g., chloroform). Compare with experimental data to identify deviations caused by solvation .

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotation of the neopentyl group) by acquiring spectra at 25°C and −40°C. Broadening or splitting of peaks indicates hindered rotation .

- Cross-Validation : Use alternative techniques like IR spectroscopy (C-Br stretch ~560 cm⁻¹) or X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

Q. How does the steric hindrance of the 2,2-dimethylpropyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Kinetic Studies : Compare reaction rates with and without the neopentyl group. Steric bulk slows transmetallation in Suzuki reactions; use bulky ligands (e.g., SPhos) to mitigate this .

- Substrate Scope Testing : Evaluate coupling efficiency with aryl boronic acids of varying electronic profiles. Electron-deficient partners may require higher temperatures (100–120°C) .

- Computational Modeling : Calculate steric maps (e.g., using SambVca) to quantify the % buried volume around the palladium center, correlating with reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.